molecular formula C9H10BrClO B1284747 1-Bromo-3-(3-chloropropoxy)benzene CAS No. 487058-50-4

1-Bromo-3-(3-chloropropoxy)benzene

Cat. No.: B1284747
CAS No.: 487058-50-4
M. Wt: 249.53 g/mol
InChI Key: LJYRPZVVDMWBTP-UHFFFAOYSA-N
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Description

1-Bromo-3-(3-chloropropoxy)benzene is a useful research compound. Its molecular formula is C9H10BrClO and its molecular weight is 249.53 g/mol. The purity is usually 95%.
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Scientific Research Applications

Polycondensation Reactions

1-Bromo-3-(3-chloropropoxy)benzene has been studied in the context of polycondensation reactions. Kolesnikov and Korshak (1953) explored its reaction with benzene in the presence of aluminum chloride, establishing fundamental aspects of this reaction and identifying other catalysts such as zirconium chloride and aluminum bromide (Kolesnikov & Korshak, 1953).

Synthesis of Ethynylferrocene Compounds

It plays a role in the synthesis of ethynylferrocene compounds. Fink et al. (1997) synthesized new compounds using this compound and demonstrated their electrochemical properties through reversible oxidations (Fink et al., 1997).

Generation and Interception of Arynes

Schlosser and Castagnetti (2001) showed that treating 1-bromo-3-(trifluoromethoxy)benzene with lithium diisopropylamide generates arynes, which can be intercepted in situ with furan, leading to various derivatives (Schlosser & Castagnetti, 2001).

Deprotonation Studies

Mongin, Desponds, and Schlosser (1996) investigated its deprotonation behavior when treated with alkyllithiums, revealing insights into positional ambiguities and site selectivities in its reaction pathways (Mongin, Desponds, & Schlosser, 1996).

Diels–Alder Reactions

The chemical is used in Diels–Alder reactions, as demonstrated by Muzalevskiy et al. (2009), who synthesized ortho-CF2Br-Substituted Biaryls using 1-(3-Bromo-3,3-difluoroprop-1-ynyl)benzenes (Muzalevskiy et al., 2009).

Ring Halogenation Reactions

Bovonsombat and Mcnelis (1993) utilized this compound in ring halogenation reactions of polyalkylbenzenes, providing insights into selectivities in substrates, halogen sources, and catalysts (Bovonsombat & Mcnelis, 1993).

Mechanism of Action

The mechanism of action of “1-Bromo-3-(3-chloropropoxy)benzene” is not specified in the available resources. As a bromobenzene derivative, it may participate in various organic reactions, but the specific mechanisms would depend on the reaction conditions and other reactants .

Properties

IUPAC Name

1-bromo-3-(3-chloropropoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrClO/c10-8-3-1-4-9(7-8)12-6-2-5-11/h1,3-4,7H,2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJYRPZVVDMWBTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)OCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10588440
Record name 1-Bromo-3-(3-chloropropoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

487058-50-4
Record name 1-Bromo-3-(3-chloropropoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 3-bromophenol (2.23 g, 12.9 mmol) in DMF (100 mL) was added, in small portions, sodium hydride (60% dispersion, 0.54 g, 13 mmol) over 30 min. 1-Bromo-3-chloropropane (2.1 g, 13 mmol) was then added dropwise and the mixture was stirred at r.t. for 24 h. It was then partitioned between ether and water, the organic phase was washed with water and brine, dried (anhydrous MgSO4) and concentrated to afford 1-bromo-3-(3-chloropropoxy)benzene (362, 2.95 g, 91% yield) (used as is with no additional purification).
Quantity
2.23 g
Type
reactant
Reaction Step One
Quantity
0.54 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Prepared by Procedure U and Scheme AK using 3-bromophenol and 1-bromo-3-chloropropane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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